(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Properties
CAS No. |
941895-74-5 |
|---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(16-19)25-23(29)27-22-20-12-5-6-13-21(20)26-24(30)28(22)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H2,25,27,29) |
InChI Key |
KZYWQBDXIUUSMI-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of substituted ureas with phenethyl derivatives. The synthetic pathways typically yield moderate to high purity and yield rates. A common method includes the use of Wittig reactions or condensation reactions with appropriate substrates.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Mechanism of Action : Compounds in this class often induce apoptosis and inhibit cell proliferation through various pathways, including PI3K/Akt/mTOR signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HeLa | 5.0 | Apoptosis induction |
| 2 | MCF-7 | 4.5 | PI3K inhibition |
| 3 | A549 | 6.0 | mTOR inhibition |
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural components:
- Substituents on the Urea Moiety : Variations in alkyl or aryl groups can enhance or diminish activity.
- Positioning of Functional Groups : The positioning of methoxy and phenethyl groups significantly affects binding affinity and selectivity towards target proteins.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on HeLa cells using an MTT assay. Results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 5 µM, suggesting potential as a lead compound for further development.
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis confirmed reduced cell proliferation in treated tumors.
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of Key Structural Features
Spectroscopic and Physicochemical Properties
Databases like the CRC Handbook of Chemistry & Physics and Knovel Critical Tables provide benchmarks for comparing properties such as solubility, melting points, and logP values. For example:
Table 2: Expected Physicochemical Properties
| Property | Target Compound | Analog A | Analog B |
|---|---|---|---|
| Melting Point (°C) | 210–220 (predicted) | 195–205 | 225–235 |
| logP (Octanol-Water) | ~3.2 | ~3.8 | ~4.1 |
| Aqueous Solubility (mg/mL) | 0.05–0.1 | 0.01–0.02 | <0.01 |
Methodological Considerations for Comparative Analysis
- Spectroscopic Validation : Cross-referencing $ ^1 \text{H} $-NMR and $ ^{13} \text{C} $-NMR data with databases like Tables of Spectral Data for Structure Determination ensures accurate structural assignments .
- Crystallographic Reliability : Tools like SHELXL and ORTEP-3 mitigate errors in stereochemical analysis, though rigorous validation is required to avoid overinterpretation .
- Data Gaps : The absence of specific toxicological or environmental data (e.g., TRI metrics) in the evidence highlights the need for further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
